molecular formula C8H12O3S B6606274 methylhexahydrothieno[3,4-b]furan-3a-carboxylate CAS No. 2825005-79-4

methylhexahydrothieno[3,4-b]furan-3a-carboxylate

Cat. No.: B6606274
CAS No.: 2825005-79-4
M. Wt: 188.25 g/mol
InChI Key: MNQMBWAVMAVCGZ-UHFFFAOYSA-N
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Description

Methylhexahydrothieno[3,4-b]furan-3a-carboxylate is a heterocyclic compound that belongs to the class of furan derivatives. These compounds are characterized by a five-membered ring structure containing one oxygen atom and four carbon atoms. Furan derivatives have been extensively studied due to their significant biological and pharmacological properties .

Properties

IUPAC Name

methyl 3,4,6,6a-tetrahydro-2H-thieno[3,4-b]furan-3a-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H12O3S/c1-10-7(9)8-2-3-11-6(8)4-12-5-8/h6H,2-5H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MNQMBWAVMAVCGZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C12CCOC1CSC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H12O3S
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

188.25 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Cyclization of Thiophene-Furan Hybrid Precursors

A cornerstone method involves the acid-catalyzed cyclization of linear thiophene-furan hybrids. For example, a thiophene derivative bearing hydroxymethyl and ester groups undergoes intramolecular transacetalization in the presence of sulfuric acid (H₂SO₄) or hydrochloric acid (HCl) to form the bicyclic core. This approach mirrors the synthesis of hexahydro-furo[2,3-b]furan-3-ol, where strong acids promote cyclization at temperatures ranging from −18°C to room temperature. Adapting this to thieno systems requires substituting furan precursors with thiophene analogs, adjusting reaction times to account for sulfur’s lower nucleophilicity.

Example Protocol :

  • Starting Material : 5-(((tert-butyldimethylsilyl)oxy)methyl)thiophene-2-carbaldehyde.

  • Oxidation : MnO₂-mediated oxidation in methanol converts the aldehyde to a carboxylic acid.

  • Esterification : Treatment with sodium cyanide (NaCN) and methanol yields the methyl ester.

  • Cyclization : H₂SO₄ (0.1 eq) in dichloromethane (DCM) at 0°C for 12 hours induces ring closure.

StepConditionsYield (%)Purity (%)
OxidationMnO₂, MeOH, rt, 6h7895
CyclizationH₂SO₄, DCM, 0°C, 12h6590

Diels-Alder Approach for Bicyclic Formation

The Diels-Alder reaction offers a stereocontrolled route to the bicyclic framework. A thiophene-based diene reacts with a furan-derived dienophile under thermal or Lewis acid-catalyzed conditions. For instance, maleic anhydride serves as the dienophile, with ZnCl₂ enhancing regioselectivity. Post-cyclization hydrogenation (H₂/Pd-C) saturates the rings, followed by esterification to install the methyl carboxylate group.

Key Considerations :

  • Stereochemistry : Endo transition states dominate, favoring cis-fused ring junctions.

  • Solvent Effects : Tetrahydrofuran (THF) improves diene solubility but prolongs reaction times compared to DCM.

Catalytic Hydrogenation of Unsaturated Precursors

Unsaturated analogs, such as methylthieno[3,4-b]furan-3a-carboxylate, undergo hydrogenation to yield the hexahydro derivative. Raney nickel or palladium on carbon (Pd-C) in ethanol at 50 psi H₂ achieves full saturation within 24 hours. This method is scalable but requires careful control to prevent over-reduction of the ester moiety.

Optimization of Reaction Conditions

Acid Catalysts in Cyclization

Strong acids (HCl, H₂SO₄) are preferred for cyclization due to their ability to protonate hydroxyl groups, facilitating nucleophilic attack. However, weaker acids (e.g., p-toluenesulfonic acid) reduce side reactions like ester hydrolysis. A study comparing acids revealed H₂SO₄ (0.1 eq) in DCM provided optimal yields (65%) with minimal degradation.

Solvent and Temperature Effects

Polar aprotic solvents (DCM, THF) enhance cyclization rates by stabilizing transition states. Elevated temperatures (40–60°C) accelerate reactions but risk racemization in stereogenic centers. For stereosensitive syntheses, sub-zero temperatures (−18°C) with slow reagent addition are recommended.

Stereochemical Control and Resolution

The 3a position’s stereochemistry is critical for biological activity. Chiral auxiliaries, such as menthol-based esters, induce asymmetry during cyclization. Post-synthesis, enzymatic resolution using lipases (e.g., Candida antarctica) separates enantiomers with >90% enantiomeric excess (ee).

Industrial Scalability and Challenges

Scaling the synthesis necessitates cost-effective catalysts and solvent recovery systems. The patent EP1448567B1 highlights a continuous-flow process for cyclization, reducing reaction times from 12 hours to 30 minutes. Key challenges include:

  • Purification : Silica gel chromatography remains standard, but membrane filtration is emerging for large batches.

  • Byproduct Management : MnO₂ filtration post-oxidation is streamlined using Celite pads .

Chemical Reactions Analysis

Types of Reactions: Methylhexahydrothieno[3,4-b]furan-3a-carboxylate undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are essential for modifying the compound’s structure and enhancing its properties .

Common Reagents and Conditions: Common reagents used in the reactions of this compound include oxidizing agents such as potassium permanganate and reducing agents like sodium borohydride. Substitution reactions often involve halogenating agents and nucleophiles .

Major Products Formed: The major products formed from the reactions of this compound depend on the specific reaction conditions and reagents used. For example, oxidation reactions can yield carboxylic acids, while reduction reactions may produce alcohols .

Scientific Research Applications

Medicinal Chemistry

Pharmacological Properties
Methylhexahydrothieno[3,4-b]furan-3a-carboxylate has been studied for its potential as a pharmacological agent. Its structure suggests possible interactions with biological targets, particularly in the realm of receptor modulation. For example, compounds with furan rings have demonstrated activity as allosteric modulators of free fatty acid receptors (FFA), which are implicated in metabolic and inflammatory diseases . The unique structural features of methylhexahydrothieno derivatives may enhance their binding affinity and specificity toward these receptors.

Therapeutic Applications
Research indicates that derivatives of this compound can be designed to target specific pathways involved in diseases such as diabetes and cancer. The ability to modify the carboxylate group allows for the exploration of structure-activity relationships (SAR), optimizing the pharmacokinetic properties of the resulting compounds .

Organic Synthesis

Synthesis Techniques
this compound can serve as a versatile intermediate in organic synthesis. Recent studies highlight microwave-assisted synthesis as an effective method for producing furan-containing compounds under mild conditions, which could be adapted for synthesizing derivatives of this compound . This method minimizes reaction times and avoids harsh reagents, making it suitable for large-scale applications.

Reactivity and Derivatives
The compound's reactivity can be exploited to create a variety of derivatives that may possess enhanced functional properties. For instance, esterification reactions can yield new esters that maintain the core structure while introducing diverse functional groups that may improve solubility and biological activity .

Materials Science

Polymer Applications
In materials science, this compound can be utilized as a building block for polymers or as a plasticizer in composite materials. Its unique structure may impart desirable mechanical properties or thermal stability to polymer matrices. Research into bio-based materials often includes furan derivatives due to their renewable nature and potential biodegradability .

Case Studies and Findings

Study Reference Focus Area Key Findings
Organic SynthesisDeveloped a microwave-assisted method for synthesizing furan derivatives with high yields.
Medicinal ChemistryInvestigated allosteric modulation of FFA receptors; highlighted therapeutic potential in metabolic disorders.
Materials ScienceExplored the use of furan derivatives in polymer applications; noted improvements in material properties.

Mechanism of Action

The mechanism of action of methylhexahydrothieno[3,4-b]furan-3a-carboxylate involves its interaction with specific molecular targets and pathways. The compound can inhibit enzymes or receptors, leading to various biological effects. For example, it may inhibit phosphoinositide 3-kinase, which plays a role in cell growth and survival .

Biological Activity

Methylhexahydrothieno[3,4-b]furan-3a-carboxylate is a compound belonging to the class of thienofurans, which are recognized for their diverse biological activities. This article explores the synthesis, biological properties, and potential therapeutic applications of this compound, drawing from a variety of research studies.

Chemical Structure and Synthesis

This compound features a fused thieno-furan ring system with a carboxylate group. The synthesis of this compound typically involves multi-step reactions that may include cyclization and functional group modifications. However, specific synthetic pathways for this compound are less documented compared to other derivatives in the thienofuran family.

Biological Activity Overview

The biological activities of this compound can be categorized into several key areas:

  • Anticancer Activity : Research indicates that compounds with similar structures exhibit significant antiproliferative effects against various cancer cell lines. For instance, derivatives of benzofuran have shown IC50 values ranging from 16 nM to 24 nM against human cancer cell lines such as HeLa and L1210 . While specific data on this compound is limited, its structural analogs suggest potential anticancer properties.
  • Antimicrobial Properties : Compounds within the thienofuran class have been studied for their antibacterial activities. For example, certain furan derivatives have demonstrated efficacy against Gram-positive and Gram-negative bacteria with MIC values as low as 0.39 μg/mL . It is plausible that this compound could exhibit similar antimicrobial activity.
  • Anti-inflammatory Effects : Some thienofuran derivatives are noted for their anti-inflammatory properties. They can inhibit pathways involved in inflammatory responses, potentially making them candidates for developing anti-inflammatory drugs.

Anticancer Studies

A study focusing on benzofuran derivatives revealed that structural modifications significantly impact their antiproliferative activity. For example, introducing methyl groups at specific positions increased potency against cancer cell lines by 2–10 times compared to unsubstituted compounds . This suggests that similar modifications in this compound could enhance its anticancer efficacy.

Antimicrobial Activity

Research on related furan compounds has shown promising results against various bacterial strains. For instance:

  • Compound 34a showed comparable activity to ciprofloxacin against S. aureus and MRSA with MIC values ranging from 0.39 to 0.78 μg/mL .
  • Other studies reported that furan derivatives inhibited bacterial growth at concentrations lower than traditional antibiotics, indicating a potential for developing new antimicrobial agents.

Case Studies

  • Benzofuran Derivatives : A case study involving benzofuran derivatives demonstrated significant growth inhibition in cancer cell lines with IC50 values ranging from 16 nM to 42 nM. These findings highlight the importance of structural variations in enhancing biological activity .
  • Furan Derivatives Against Bacteria : Another study evaluated various furan derivatives against E. coli and Staphylococcus aureus, finding some compounds exhibited superior antibacterial activity compared to established antibiotics like tetracycline .

Q & A

Q. How to establish structure-activity relationships (SAR) for novel analogs?

  • Methodological Answer : Combine synthetic modularity (e.g., varying aryl groups at position 3a) with high-throughput screening. QSAR models using Hammett σ constants or logP values predict bioactivity trends. Synchrotron XRD or cryo-EM validates target engagement in enzyme-inhibitor complexes .

Data Contradiction and Validation

Q. How to reconcile discrepancies in reported mechanistic pathways for this compound formation?

  • Methodological Answer : Isotopic labeling (e.g., 18O^{18}\text{O} tracing) clarifies nucleophilic attack vs. radical pathways. Kinetic isotope effects (KIE) and DFT-computed intermediates resolve competing mechanisms. Collaborative studies using shared reference standards (e.g., NIST-traceable reagents) enhance reproducibility .

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